2-Cyano-3-(furan-2-yl)prop-2-enoic acid
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Overview
Description
2-Cyano-3-(furan-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO3. It is characterized by the presence of a cyano group (–CN) and a furan ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(furan-2-yl)prop-2-enoic acid typically involves the reaction of furan-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include a solvent like ethanol and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(furan-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Cyano-3-(furan-2-yl)propanoic acid.
Reduction: 2-Amino-3-(furan-2-yl)propanoic acid.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-Cyano-3-(furan-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(furan-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(furan-3-yl)prop-2-enoic acid
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- 2-Cyano-3-(2-furyl)acrylic acid
Uniqueness
2-Cyano-3-(furan-2-yl)prop-2-enoic acid is unique due to its specific structural features, such as the position of the cyano group and the furan ring.
Properties
CAS No. |
6332-92-9 |
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Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H5NO3/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4- |
InChI Key |
ZQEYJNCEFQYAPJ-XQRVVYSFSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C(=O)O |
SMILES |
C1=COC(=C1)C=C(C#N)C(=O)O |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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